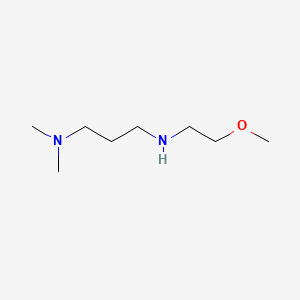
N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine
Descripción general
Descripción
'N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine (MEMPD) is an organic compound with the formula C6H16N2O. It is a colorless liquid with an amine-like odor and is used as a surfactant and a corrosion inhibitor. MEMPD is a versatile compound with various applications in the fields of science and technology.
Aplicaciones Científicas De Investigación
Thermoresponsive Polymers
N’-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine: is utilized in the synthesis of thermoresponsive polymers. These polymers exhibit a unique property where they undergo a physical change in response to temperature variations. The compound forms the backbone of poly(N,N-bis(2-methoxyethyl)acrylamide), which can be tailored to have a specific cloud point temperature (Tcp). This Tcp can be manipulated by altering the degree of polymerization, making it valuable for creating smart materials that respond predictably to temperature changes .
Mecanismo De Acción
Target of Action
N’-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine, also known as N-(2-methoxyethyl)-N’,N’-dimethylpropane-1,3-diamine, is a type of antisense oligonucleotide . It primarily targets cellular RNAs . The compound’s interaction with RNA plays a central role in the expression of all genes .
Mode of Action
The compound interacts with its targets through a process known as complementary base pairing . This process allows synthetic oligonucleotides and oligonucleotide mimics to control processes that affect disease . The compound’s interaction with RNA can modulate protein production, which in turn affects disease progression .
Biochemical Pathways
The compound affects various biochemical pathways. It plays a crucial role in material energy metabolism and is also involved in the regulation of various acetylation processes . The regulation of acetylation by the compound is related to substance metabolism and tumorigenesis . In mammalian cells, the compound utilizes intracellular acetate to synthesize acetyl-CoA, a step in the process of DNA and histone acetylation .
Pharmacokinetics
The pharmacokinetics of the compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is well-tolerated in nonhuman primates after chronic dosing . The overall safety profile of the compound is very similar to that of the unconjugated 2’-(2-methoxyethyl)-D-ribose antisense oligonucleotides .
Result of Action
The molecular and cellular effects of the compound’s action involve the regulation of gene expression and protein production . The compound’s interaction with RNA can modulate protein production, which in turn affects disease progression . In addition, the compound plays a crucial role in material energy metabolism and is also involved in the regulation of various acetylation processes .
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O/c1-10(2)7-4-5-9-6-8-11-3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBJURRZDDZZAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20233095 | |
| Record name | N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20233095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84176-68-1 | |
| Record name | N3-(2-Methoxyethyl)-N1,N1-dimethyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84176-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084176681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-(2-Methoxyethyl)-N,N-dimethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20233095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-(2-methoxyethyl)-N,N-dimethylpropane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.825 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1274087.png)


![[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1274093.png)









